molecular formula C10H15Cl2N B6240913 4-tert-butyl-3-chloroaniline hydrochloride CAS No. 878747-80-9

4-tert-butyl-3-chloroaniline hydrochloride

Cat. No.: B6240913
CAS No.: 878747-80-9
M. Wt: 220.14 g/mol
InChI Key: RPIPFRDUKVEHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-3-chloroaniline hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-chloroaniline hydrochloride typically involves the chlorination of 4-tert-butylaniline. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-chloroaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-3-chloroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-chloroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylaniline
  • 3-chloroaniline
  • 4-tert-butyl-2-chloroaniline

Uniqueness

4-tert-butyl-3-chloroaniline hydrochloride is unique due to the presence of both a tert-butyl group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and interactions with other molecules .

Properties

CAS No.

878747-80-9

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

4-tert-butyl-3-chloroaniline;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,3)8-5-4-7(12)6-9(8)11;/h4-6H,12H2,1-3H3;1H

InChI Key

RPIPFRDUKVEHPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.